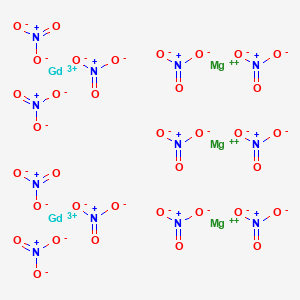
Digadolinium trimagnesium dodecanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digadolinium trimagnesium dodecanitrate is a complex chemical compound with the molecular formula Gd₂Mg₃N₁₂O₃₆ It is composed of gadolinium, magnesium, and nitrate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of digadolinium trimagnesium dodecanitrate typically involves the reaction of gadolinium nitrate and magnesium nitrate in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
[ 2 \text{Gd(NO₃)₃} + 3 \text{Mg(NO₃)₂} \rightarrow \text{Gd₂Mg₃(N₃O₉)₁₂} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity starting materials and precise control of reaction parameters. The process includes steps such as dissolution, mixing, precipitation, and purification to obtain the final product with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Digadolinium trimagnesium dodecanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state products.
Substitution: The nitrate ions in the compound can be substituted with other anions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions can be carried out using various anionic reagents like chloride or sulfate ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gadolinium oxide and magnesium oxide, while reduction may produce lower oxidation state nitrates .
Scientific Research Applications
Digadolinium trimagnesium dodecanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other gadolinium and magnesium compounds.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of high-performance materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of digadolinium trimagnesium dodecanitrate involves its interaction with molecular targets and pathways in biological systems. The gadolinium ions in the compound can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Gadolinium nitrate: A simpler compound containing gadolinium and nitrate ions.
Magnesium nitrate: A compound containing magnesium and nitrate ions.
Gadolinium magnesium oxide: A compound containing gadolinium, magnesium, and oxygen.
Uniqueness
Digadolinium trimagnesium dodecanitrate is unique due to its complex structure and the combination of gadolinium and magnesium ions. This combination imparts unique properties to the compound, making it suitable for specific applications that other similar compounds may not be able to achieve .
Properties
CAS No. |
84682-75-7 |
|---|---|
Molecular Formula |
Gd2Mg3N12O36 |
Molecular Weight |
1131.5 g/mol |
IUPAC Name |
trimagnesium;gadolinium(3+);dodecanitrate |
InChI |
InChI=1S/2Gd.3Mg.12NO3/c;;;;;12*2-1(3)4/q2*+3;3*+2;12*-1 |
InChI Key |
UWFHODJHLSGHJM-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2].[Gd+3].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



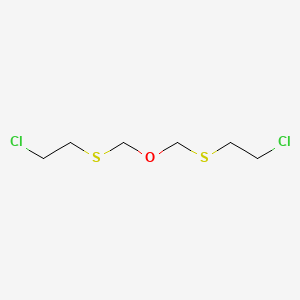

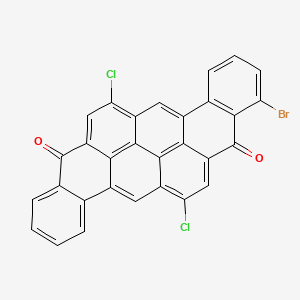
![Methyl 7-(4-chlorophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12655768.png)

![N-[2-[(2-Aminoethyl)amino]ethyl]salicylamide](/img/structure/B12655778.png)


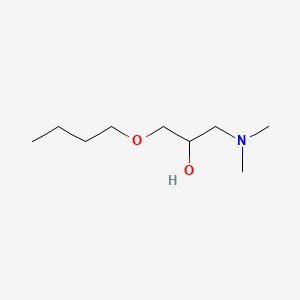
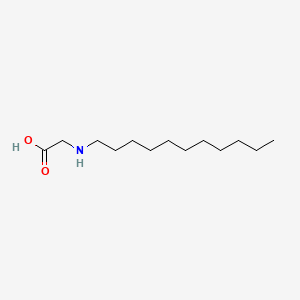

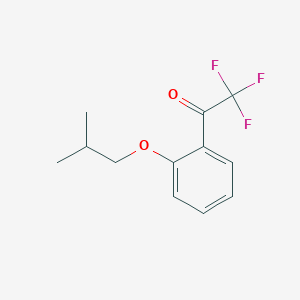
![cobalt(2+);ethyl (5Z)-5-[(4-ethoxycarbonyl-3,5-dimethylpyrrol-1-id-2-yl)methylidene]-2,4-dimethylpyrrole-3-carboxylate](/img/structure/B12655821.png)
